![molecular formula C20H39BrO2 B14319853 2-[(15-Bromopentadecyl)oxy]oxane CAS No. 103687-89-4](/img/structure/B14319853.png)
2-[(15-Bromopentadecyl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(15-Bromopentadecyl)oxy]oxane is an organic compound with the molecular formula C20H39BrO2 It consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom, with a bromopentadecyl group attached to the oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(15-Bromopentadecyl)oxy]oxane typically involves the reaction of 15-bromopentadecanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is then converted to the final product by acid-catalyzed hydrolysis. The reaction conditions usually involve the use of dichloromethane as a solvent and p-toluenesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(15-Bromopentadecyl)oxy]oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted oxanes, depending on the nucleophile used.
Oxidation Reactions: Products include oxides and other oxygenated derivatives.
Reduction Reactions: Products include hydrocarbons and other reduced forms of the compound.
Applications De Recherche Scientifique
2-[(15-Bromopentadecyl)oxy]oxane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(15-Bromopentadecyl)oxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The bromopentadecyl group can interact with hydrophobic regions of proteins, while the oxane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A similar compound with a six-membered ring containing five carbon atoms and one oxygen atom.
2-Tetrahydropyranyl Ethers: Derivatives of tetrahydropyran used as protecting groups in organic synthesis.
Uniqueness
2-[(15-Bromopentadecyl)oxy]oxane is unique due to the presence of the long bromopentadecyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where similar compounds may not be effective.
Propriétés
Numéro CAS |
103687-89-4 |
|---|---|
Formule moléculaire |
C20H39BrO2 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
2-(15-bromopentadecoxy)oxane |
InChI |
InChI=1S/C20H39BrO2/c21-17-13-10-8-6-4-2-1-3-5-7-9-11-14-18-22-20-16-12-15-19-23-20/h20H,1-19H2 |
Clé InChI |
UQAIPFIZBDELAX-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCCCCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


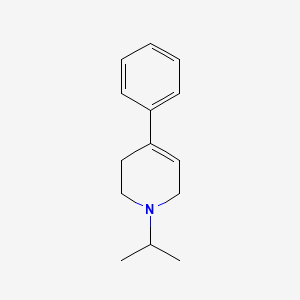

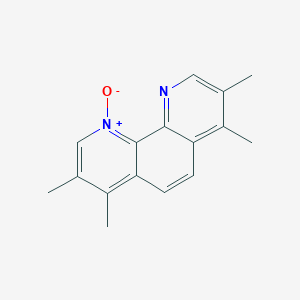

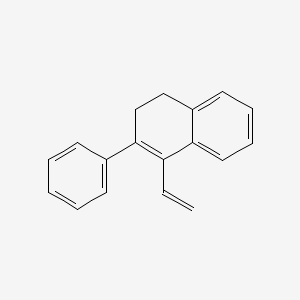
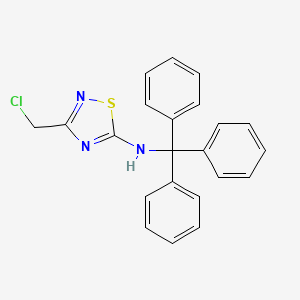
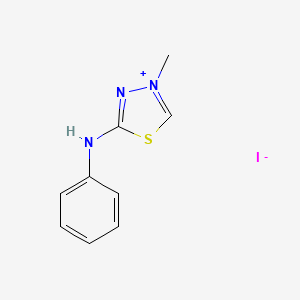
![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)
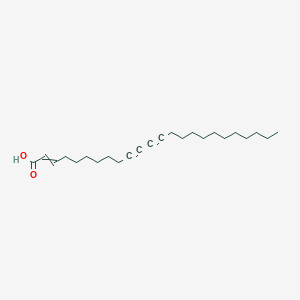
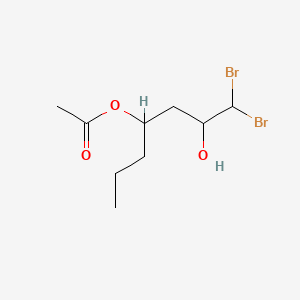
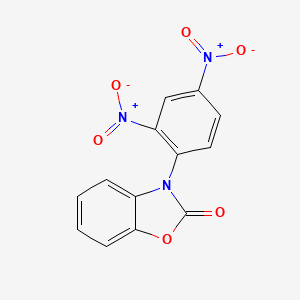


![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
